molecular formula C14H15N3O4S B2933471 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706374-00-6

6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2933471
CAS No.: 1706374-00-6
M. Wt: 321.35
InChI Key: GQWUFSUSZZWGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethoxybenzenesulfonyl group

Future Directions

The future directions for the research and development of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity . This could potentially lead to the development of more potent and efficacious drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a pyrimidine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution with the 3,4-dimethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWUFSUSZZWGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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